molecular formula C9H9BrO2S B1441561 1-Bromo-4-(cyclopropylsulfonyl)benzene CAS No. 648906-28-9

1-Bromo-4-(cyclopropylsulfonyl)benzene

Cat. No.: B1441561
CAS No.: 648906-28-9
M. Wt: 261.14 g/mol
InChI Key: YTJMDWOCBCVVGM-UHFFFAOYSA-N
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Description

1-Bromo-4-(cyclopropylsulfonyl)benzene is an organic compound with the molecular formula C9H9BrO2S. It is a derivative of benzene, where a bromine atom is substituted at the para position and a cyclopropanesulfonyl group is attached to the benzene ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(cyclopropylsulfonyl)benzene can be synthesized through several methods. One common synthetic route involves the bromination of 4-(cyclopropanesulfonyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically proceeds under mild conditions, ensuring high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(cyclopropylsulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitrating agents (HNO3/H2SO4) or sulfonating agents (SO3/H2SO4) can be used.

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield nitro or sulfonyl derivatives, while nucleophilic substitution can produce various substituted benzene compounds .

Scientific Research Applications

1-Bromo-4-(cyclopropylsulfonyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(cyclopropylsulfonyl)benzene involves its reactivity towards various electrophiles and nucleophiles. The bromine atom and the cyclopropanesulfonyl group play crucial roles in determining the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-(methylsulfonyl)benzene
  • 1-Bromo-4-(ethylsulfonyl)benzene
  • 1-Bromo-4-(propylsulfonyl)benzene

Uniqueness

1-Bromo-4-(cyclopropylsulfonyl)benzene is unique due to the presence of the cyclopropanesulfonyl group, which imparts distinct steric and electronic properties compared to other sulfonyl derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

1-bromo-4-cyclopropylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2S/c10-7-1-3-8(4-2-7)13(11,12)9-5-6-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJMDWOCBCVVGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716492
Record name 1-Bromo-4-(cyclopropanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648906-28-9
Record name 1-Bromo-4-(cyclopropylsulfonyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=648906-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-(cyclopropanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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